molecular formula C21H17N3O7 B1246755 Rigidin D

Rigidin D

Cat. No.: B1246755
M. Wt: 423.4 g/mol
InChI Key: QTLLZSKYROSJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rigidin D is a chemical compound with the molecular formula C21H17N3O7 and a molecular weight of 423.38 g/mol . It is categorized as a semiochemical, meaning it is used in the chemical communication systems of certain species . Researchers studying chemical ecology and pest management may have an interest in this compound due to its role in interspecies signaling. As a research chemical, Rigidin D is provided for laboratory investigation purposes only. This product is labeled "For Research Use Only," and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are responsible for conducting their own experiments to determine the specific properties and biological activities of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17N3O7

Molecular Weight

423.4 g/mol

IUPAC Name

6-(4-hydroxy-3-methoxybenzoyl)-5-(4-hydroxy-3-methoxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O7/c1-30-13-7-9(3-5-11(13)25)15-16-19(23-21(29)24-20(16)28)22-17(15)18(27)10-4-6-12(26)14(8-10)31-2/h3-8,25-26H,1-2H3,(H3,22,23,24,28,29)

InChI Key

QTLLZSKYROSJFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(NC3=C2C(=O)NC(=O)N3)C(=O)C4=CC(=C(C=C4)O)OC)O

Synonyms

rigidin D

Origin of Product

United States

Research Findings on Rigidin D

Rigidin (B1218258) D, as a member of the Rigidin family, has been included in studies investigating the biological activities of these marine alkaloids. Initial preliminary biological evaluations showed that Rigidin D, along with Rigidins B and C, exhibited moderate cytotoxicity against murine leukemia L1210 cells nih.gov. At a concentration of 10 µg/mL, Rigidin D inhibited the growth of leukemia tumor cells by 20% nih.gov.

More recent research has explored synthetic analogues of rigidins, including those based on the 7-deazahypoxanthine (B613787) skeleton, which are related to the rigidin structure researchgate.nethilarispublisher.comacs.orgnih.gov. These studies have revealed that some rigidin analogues exhibit potent antiproliferative activities against various human cancer cell lines researchgate.nethilarispublisher.com. The mechanism of action for some of these analogues has been attributed to the suppression of microtubule dynamics through binding to the colchicine (B1669291) site of β-tubulin, leading to mitotic arrest and cell death hilarispublisher.comacs.orgresearchgate.net. While these findings primarily pertain to synthetic analogues, they provide insights into the potential biological targets and mechanisms that might be relevant to the naturally occurring rigidins, including Rigidin D. Studies have also indicated that certain rigidin analogues are potent inhibitors of SHP1, a protein tyrosine phosphatase, suggesting potential applications in cancer immunotherapeutics tandfonline.com.

Further research into the Rigidin family and their analogues continues to explore their potential as lead compounds for the development of new therapeutic agents, particularly in the area of anticancer agents researchgate.nettandfonline.comhilarispublisher.comnih.gov.

Here is a table summarizing some research findings related to Rigidin D and other rigidins:

CompoundSource OrganismInitial Reported ActivitySpecific Finding (if available for Rigidin D)Citation
Rigidin AEudistoma cf. rigidaCalmodulin antagonistic activity- researchgate.netnih.govnih.govmdpi.com
Rigidin BCystodytes sp., Eudistoma cf. rigidaModerate cytotoxicity (L1210 cells)Inhibited L1210 cell growth by 40% at 10 µg/mL nih.govacs.org
Rigidin CCystodytes sp., Eudistoma cf. rigidaModerate cytotoxicity (L1210 cells)Inhibited L1210 cell growth by 40% at 10 µg/mL nih.govacs.org
Rigidin DCystodytes sp., Eudistoma sp.Moderate cytotoxicity (L1210 cells)Inhibited L1210 cell growth by 20% at 10 µg/mL nih.govacs.org
Rigidin EEudistoma sp.Inhibitory activity against calmodulin brain phosphodiesterase- nih.govnih.govmdpi.com

Synthetic Strategies for Rigidin D and Its Analogues

Retrosynthetic Analysis of the Rigidin (B1218258) D Core Skeleton

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org For the Rigidin D core, the analysis typically begins by disconnecting the fused pyrrolo[2,3-d]pyrimidine skeleton.

A common strategy involves a primary disconnection of the pyrimidine (B1678525) ring. This reveals a key intermediate: a highly substituted 2-amino-3-cyanopyrrole or a related 2-aminopyrrole-3-carboxamide. This approach is logical as numerous methods exist for constructing pyrrole (B145914) rings. The pyrimidine ring can then be formed in a subsequent annulation step.

Further disconnection of the 2-aminopyrrole intermediate often leads to a multicomponent reaction (MCR) strategy. nih.gov This simplifies the complex pyrrole into three or four simple, commercially available starting materials. For instance, the pyrrole ring can be deconstructed into an aryl aldehyde, a sulfonamido acetophenone component, and a source of cyanide and ammonia, which are the precursors for the MCR. nih.govresearchgate.net This approach highlights a convergent synthesis where key fragments are prepared separately and combined at a late stage.

Table 1: Key Retrosynthetic Disconnections for Rigidin D

Target MoleculeKey IntermediatePrecursorsSynthetic Strategy
Rigidin D (Pyrrolo[2,3-d]pyrimidine)Substituted 2-AminopyrroleAryl Aldehyde, Acetophenone Derivative, Cyanide SourcePyrimidine Annulation
Substituted 2-AminopyrroleSimple Carbonyls & Amine SourceAryl Aldehyde, Substituted Acetophenone, Ammonium Acetate, etc.Multicomponent Reaction (MCR)

Total Synthesis Approaches to Rigidin D and Related Pyrrolopyrimidine Alkaloids

The total synthesis of Rigidin D and its analogues leverages the insights from retrosynthetic analysis, focusing on the efficient construction of the core heterocyclic system.

Stepwise construction is a hallmark of Rigidin D synthesis, primarily involving the sequential formation of the pyrrole and pyrimidine rings. A widely adopted method begins with the synthesis of a polysubstituted 2-aminopyrrole, which serves as the cornerstone for the subsequent cyclization to form the pyrimidine ring. researchgate.net

For example, a common route involves the reaction of a substituted acetophenone with an aldehyde in the presence of a cyanide source and an amine, often through a multicomponent reaction, to yield the 2-aminopyrrole intermediate. The final ring-closing reaction to construct the pyrimidine portion of the scaffold often involves reaction with a reagent that provides the remaining carbon and nitrogen atoms of the ring, followed by cyclization. nih.gov This stepwise approach allows for modularity, where different starting materials can be used to generate a library of analogues with diverse substitutions on the aryl rings.

Modern organic synthesis heavily relies on advanced coupling reactions, particularly those catalyzed by palladium, for the efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.orgwikipedia.org While the core pyrrolopyrimidine skeleton is often assembled via condensation and cyclization reactions, palladium-catalyzed cross-coupling reactions are indispensable for preparing the complex and functionalized starting materials required for the synthesis.

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for creating the substituted aryl aldehydes and acetophenones that are not commercially available. nobelprize.orgsigmaaldrich.com These reactions are valued for their mild conditions and high tolerance of various functional groups, making them ideal for the synthesis of complex molecular architectures. researchgate.netnobelprize.org For instance, a substituted aryl halide can be coupled with an appropriate boronic acid (Suzuki), alkene (Heck), or alkyne (Sonogashira) to build the carbon framework of the precursors needed for the main multicomponent reaction. wikipedia.orgsigmaaldrich.com The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction used to form carbon-nitrogen bonds, which can be applied to synthesize precursors containing specific amine functionalities. sigmaaldrich.comnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions in Precursor Synthesis

Reaction NameBond FormedTypical ReactantsRelevance to Rigidin D Synthesis
Suzuki-Miyaura CouplingC(sp²) - C(sp²)Aryl Halide + Aryl/Vinyl Boronic AcidSynthesis of substituted bi-aryl precursors.
Heck CouplingC(sp²) - C(sp²)Aryl Halide + AlkeneFunctionalization of aryl precursors with vinyl groups.
Sonogashira CouplingC(sp²) - C(sp)Aryl Halide + Terminal AlkyneIntroduction of alkyne moieties for further functionalization.
Buchwald-Hartwig AminationC(sp²) - NAryl Halide + AmineSynthesis of complex amine-containing precursors.

For Rigidin D, which is an aromatic and largely planar molecule, stereoselectivity is not a major challenge in the construction of the core skeleton. However, regioselectivity is a critical consideration at several stages of the synthesis.

A key challenge is controlling the position of substituents on the various aromatic rings of the precursors. The choice of synthetic route for the starting materials, often involving regioselective aromatic substitution reactions, is crucial. Furthermore, during the construction of the pyrrolo[2,3-d]pyrimidine system, regioselectivity plays a vital role. For example, when forming the pyrimidine ring, the cyclization must proceed in the correct orientation to yield the desired 7-deazapurine scaffold rather than other isomers. Subsequent reactions on the completed Rigidin D skeleton, such as alkylation, also require high regioselectivity. For instance, the methylation of Rigidin A to produce Rigidin E must occur selectively at the N-3 position. researchgate.net

Multicomponent Reactions (MCRs) in Rigidin D Inspired Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a powerful tool in modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. bohrium.comresearchgate.net This approach has proven particularly valuable in the synthesis of Rigidin D analogues. nih.gov

The use of MCRs provides an attractive and efficient synthetic strategy for accessing the key functionalized 2-aminopyrrole intermediates required for the synthesis of Rigidin D and its analogues. nih.govnih.gov This one-pot synthesis avoids the need for isolation and purification of intermediates, saving time and resources. A variety of MCRs have been developed for the synthesis of polysubstituted pyrroles from simple starting materials. orientjchem.orgsemanticscholar.orgrsc.org

In the context of rigidin-inspired molecules, an MCR can be used to combine an aldehyde, a sulfonamido acetophenone, and a cyanide source in a single step to assemble the core aminopyrrole structure. nih.gov This strategy is highly convergent and allows for significant structural diversity in the final products by simply varying the components used in the reaction. This expedited access to the pyrrole core is a significant advantage, particularly for creating libraries of compounds for biological screening. nih.govnih.gov

Diverse Synthetic Scaffolds for Rigidin D Analogues (e.g., 7-Deazahypoxanthines)

A significant advancement in the synthesis of Rigidin D analogues has been the utilization of the 7-deazahypoxanthine (B613787) scaffold. This approach has allowed for the creation of a variety of C2-substituted derivatives, including C2-aryl and C2-alkyl-7-deazahypoxanthines. The synthesis of these analogues often involves novel methods for the construction of the core pyrrolo[2,3-d]pyrimidine ring system.

One successful strategy involves a multicomponent reaction to build the pyrrole ring, followed by the closure of the pyrimidine ring. This methodology has proven effective in producing a range of analogues with modifications at the C2 position. Further synthetic investigations have expanded the scope to include not only 7-deazahypoxanthine but also 7-deazaadenine and 7-deazapurine frameworks, demonstrating the versatility of the synthetic approaches.

Researchers have also focused on modifying the C7 and C8 positions of the 7-deazahypoxanthine core to improve properties such as aqueous solubility. By incorporating water-solubilizing groups onto the phenyl rings at these positions, new sets of 7-deazahypoxanthines have been synthesized, again often employing a multicomponent reaction approach.

The table below summarizes key research findings related to the synthesis of Rigidin D analogues utilizing the 7-deazahypoxanthine scaffold.

Analogue ClassSynthetic ApproachKey Findings
C2-aryl- and C2-alkyl-7-deazahypoxanthinesNovel methods for pyrrolo[2,3-d]pyrimidine ring construction.Development of potent antiproliferative agents.
Modified C7/C8 7-deazahypoxanthinesMulticomponent reaction approach with subsequent modifications.Improved aqueous solubility while retaining biological activity.
Diverse 7-deazapurine frameworksExtension of synthetic methods to create 7-deazaadenine and 7-deazapurine analogues.Broadening the structural diversity of Rigidin D-inspired compounds.

Development of Structurally Diverse Rigidin D Analogue Libraries

The creation of structurally diverse chemical libraries is a cornerstone of modern drug discovery. In the context of Rigidin D, the development of analogue libraries allows for the systematic exploration of structure-activity relationships and the identification of compounds with optimized properties. The synthesis of such libraries often employs principles of diversity-oriented synthesis (DOS) and combinatorial chemistry.

Diversity-oriented synthesis aims to generate a collection of compounds with a wide range of structural scaffolds and stereochemistry from a common starting material. This approach is particularly valuable for exploring novel chemical space around the Rigidin D core. While specific large-scale DOS efforts for Rigidin D are not extensively documented, the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives lays the groundwork for such endeavors. For instance, the ability to generate different 7-deazapurine cores (hypoxanthine, adenine, and purine) from a common synthetic pathway is a step towards scaffold diversity.

Combinatorial chemistry, which involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central scaffold, is another powerful tool for generating large libraries of analogues. This can be achieved through both solid-phase and solution-phase synthesis. A notable example in a related area is the development of a DNA-encoded library of tetra-substituted pyrrolo[2,3-d]pyrimidines. This solid-phase synthetic strategy allows for the efficient creation of a vast and diverse collection of compounds, which can then be screened for biological activity.

The general strategies for developing structurally diverse Rigidin D analogue libraries are outlined in the table below.

StrategyDescriptionApplication to Rigidin D Analogues
Diversity-Oriented Synthesis (DOS) Employs branching reaction pathways from a common starting material to generate a variety of distinct molecular skeletons.Could be used to create Rigidin D analogues with diverse heterocyclic cores beyond the typical pyrrolo[2,3-d]pyrimidine.
Combinatorial Chemistry Systematically combines a set of building blocks to a core scaffold to produce a large number of related compounds.Can be applied to the 7-deazahypoxanthine scaffold to introduce a wide array of substituents at various positions (e.g., C2, C7, C8).
Solid-Phase Synthesis Attaches molecules to a solid support during a series of chemical reactions, simplifying purification and enabling high-throughput synthesis.Facilitates the rapid and efficient production of large libraries of Rigidin D analogues for screening purposes.

By leveraging these synthetic strategies, researchers can continue to expand the chemical space around the Rigidin D scaffold, leading to the discovery of new analogues with enhanced therapeutic potential.

Mechanistic Elucidation of Rigidin D S Biological Activities

Investigation of Cellular Antiproliferative Effects of Rigidin (B1218258) D and its Analogues

The anticancer potential of Rigidin D analogues is primarily attributed to their ability to inhibit cell proliferation, a hallmark of cancer. This effect has been observed across a wide spectrum of malignant cell lines and is closely linked to the modulation of fundamental cellular processes such as cell cycle progression and mitosis.

Inhibition of Cellular Growth in Diverse Malignant Cell Lines

While the natural rigidins exhibit weak antiproliferative activity against human cancer cells, synthetic analogues, particularly those based on the 7-deazahypoxanthine (B613787) skeleton, display impressive anticancer activity. nih.gov These compounds have demonstrated potent, broad-spectrum antiproliferative effects in numerous human cancer cell lines.

Initial studies revealed that while natural rigidins A, B, C, and D were largely inactive, synthetic 7-deazahypoxanthine analogues showed promising nanomolar potencies. nih.gov For instance, the rigidin-mimetic compound 1 is highly active against HeLa (cervical adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with GI50 values of 0.022 and 0.035 µM, respectively. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of even more potent analogues. For example, the C2-alkynyl analogue 7 exhibited double- to single-digit nanomolar antiproliferative IC50 values. nih.gov

The efficacy of these analogues extends to cancers with poor prognoses and those known for drug resistance. Potent 7-deazahypoxanthines have shown significant activity against cell lines representing human glioma (U373, Hs683), melanoma (SKMEL-28, B16F10), non-small-cell lung cancer (A549), and head and neck cancer (UM-SCC10A, UM-SCC22A), including those derived from metastatic tumors. nih.govnih.gov

To address solubility issues while maintaining potency, modifications were made to the 7-deazahypoxanthine framework. Analogues with a glycol ether at the 4'-position of the C8 aryl ring system retained excellent antiproliferative activity against HeLa cells. acs.orgnih.gov Specifically, compounds 33 and 59 were identified as potent examples from this series. nih.govacs.org

Antiproliferative Activities of Rigidin Analogues in Various Cancer Cell Lines
CompoundCell LineCancer TypeGI50 (nM)Reference
25aU373Glioma<10 nih.gov
25aSKMEL-28Melanoma<10 nih.gov
25aA549Non-Small Cell Lung Cancer10 nih.gov
25gU373Glioma30 nih.gov
25gSKMEL-28Melanoma20 nih.gov
25gB16F10Melanoma40 nih.gov
25mU373Glioma30 nih.gov
25mSKMEL-28Melanoma20 nih.gov
25mUM-SCC22BHead and Neck Metastases20 nih.gov

Modulation of Cell Cycle Progression and Mitotic Dynamics

The antiproliferative activity of Rigidin D analogues is mechanistically linked to their ability to disrupt the cell cycle, a tightly regulated process that governs cell division. mdpi.com These compounds typically induce cell cycle arrest at the G2/M phase, preventing cells from entering mitosis and ultimately leading to cell death. nih.gov

Treatment of cancer cells with these analogues leads to a significant accumulation of cells in the G2/M phase. This blockage is a direct consequence of the disruption of the mitotic spindle, a critical structure for chromosome segregation. nih.govyoutube.com Examination of HeLa cells treated with rigidin analogues revealed a failure to establish proper bioriented chromosome attachment at the metaphase plate. nih.govacs.org This leads to mitotic arrest and subsequent cell death. nih.govacs.org

Live cell confocal microscopy has provided direct evidence of the impact of these compounds on mitotic dynamics. In treated HeLa cells, rigidin analogues cause remarkable effects on spindle morphology. acs.orgnih.gov This disruption of the mitotic spindle is the primary trigger for the observed mitotic delay and apoptosis. nih.govnih.gov

Molecular Interactions with Tubulin and Microtubule Dynamics

The cellular effects of Rigidin D analogues are rooted in their direct interaction with tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. researchgate.netyoutube.com

Direct Inhibition of Tubulin Polymerization

Rigidin D analogues exert their effects by directly inhibiting the polymerization of tubulin into microtubules. nih.govacs.org This has been consistently demonstrated using in vitro tubulin polymerization assays. In these cell-free systems, potent analogues completely suppress the assembly of tubulin. nih.govmdpi.com

For example, a fluorescence-based assay showed that the potent analogue 7 completely suppressed tubulin polymerization at a concentration of 25 µM. nih.gov Similarly, newer derivatives designed for improved solubility were also found to be potent inhibitors of tubulin assembly. nih.govacs.org The inhibitory effect of these compounds is in direct contrast to agents like paclitaxel, which promotes and stabilizes microtubule formation. nih.govacs.org A caged version of a rigidin analogue, when activated by light, also demonstrated complete inhibition of tubulin polymerization, highlighting the direct action of the released active agent on tubulin. acs.org

Effect of Rigidin Analogues on In Vitro Tubulin Polymerization
Compound/AgentConcentrationEffect on Tubulin PolymerizationReference
Analogue 725 µMComplete suppression nih.gov
Analogues 33 & 59Not specifiedPotent inhibition nih.govacs.org
Photoreleased AnalogueNot specifiedComplete inhibition acs.org
Paclitaxel (Control)3 µMPromotion/Enhancement nih.gov
Colchicine (B1669291) (Control)Not specifiedSuppression acs.org

Disruption of Microtubule Cytoskeletal Organization in Live Cells

The inhibition of tubulin polymerization observed in vitro translates to a significant disruption of the microtubule cytoskeleton within living cells. nih.govacs.orgnih.gov Immunofluorescence microscopy of cancer cells treated with rigidin analogues reveals a profound impact on microtubule organization. nih.govacs.org

Treatment of HeLa cells with analogue 7 resulted in observable changes to the morphology of both interphase and mitotic microtubules. nih.gov While low concentrations had minimal effect, higher concentrations led to clear disruption. nih.gov Similarly, light-activated release of a caged rigidin analogue caused a dose-dependent depolymerization of microtubules in A549 lung cancer cells, while the actin cytoskeleton remained unaffected, demonstrating specificity for tubulin. acs.org The impact on microtubule dynamics and spindle morphology in treated HeLa cells has been confirmed through live-cell confocal microscopy, underscoring this as the key mechanism leading to mitotic arrest. nih.govacs.orgnih.gov

Characterization of Binding to the Colchicine Site of β-Tubulin

The molecular mechanism for the inhibition of tubulin polymerization by Rigidin D analogues has been pinpointed to their interaction with a specific pocket on the tubulin protein. nih.govacs.org These compounds bind to the colchicine site on the β-subunit of the tubulin heterodimer. nih.govacs.orgnih.govmdpi.com The colchicine binding site is located at the interface between the α- and β-tubulin subunits and is a well-known target for microtubule-destabilizing agents. nih.govmdpi.comnih.gov

Binding to this site sterically hinders the conformational changes required for tubulin dimers to incorporate into a growing microtubule, thereby inhibiting polymerization. nih.gov The affinity of these analogues for the colchicine site has been confirmed through competitive binding assays. For example, experiments evaluating the effect of 7-deazahypoxanthines on the binding of radiolabeled colchicine ([³H]colchicine) to tubulin identified the colchicine site as the most probable target. nih.gov The potent analogue 7 was shown to be a strong inhibitor of [³H]colchicine binding to tubulin, with an inhibition of 76% at a 5.0 µM concentration, further solidifying its classification as a colchicine-site inhibitor. nih.gov Molecular modeling studies have also been consistent with the observed structure-activity relationship data, supporting the binding of these analogues to the colchicine site on β-tubulin. nih.gov

Modulation of Key Cellular Pathways Beyond Tubulin

While the interaction of rigidin family compounds with tubulin is a primary mechanism of their cytotoxic action, their biological activities also involve the modulation of other critical cellular pathways.

Calmodulin (CaM) is a highly conserved, calcium-sensing protein that plays a pivotal role in mediating numerous cellular processes by interacting with and modulating the activity of a wide array of effector proteins. nih.govpasteur.fr The antagonism of calmodulin function is a therapeutic strategy that can significantly alter cellular function. nih.gov Antagonists often function by binding to a hydrophobic region on calmodulin that is induced by Ca2+, thereby preventing it from interacting with its target enzymes. nih.gov

While direct studies on Rigidin D are limited, research into the broader class of pyrrolopyrimidine alkaloids, to which the rigidins belong, has shed light on potential calmodulin-related activities. A study on various pyrrolo[2,3-d]pyrimidine compounds (known as 7-deazapurines) demonstrated their ability to inhibit both calmodulin-dependent and calmodulin-independent phosphodiesterase (PDE) activity. nih.gov The most potent compound identified in this study, 4-amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarbaldehyde, showed non-competitive inhibition with respect to cAMP. nih.gov This suggests that compounds with the pyrrolopyrimidine scaffold, the core structure of Rigidin D, have the potential to interact with and modulate calmodulin-regulated pathways.

Recent research has identified analogues of the marine alkaloid rigidin as potent and selective inhibitors of Src homology region 2 domain-containing phosphatase-1 (SHP1). nih.gov SHP1 is a protein tyrosine phosphatase that plays a central role in regulating immunity, cell growth, and survival. nih.gov It typically acts as a negative regulator in immune cell signaling pathways. nih.gov

Computational screening and molecular dynamics simulations have shown that rigidin analogues can be more potent at inhibiting SHP1 than commercially available inhibitors like NSC-87877. nih.gov Crucially, these analogues exhibit a high degree of specificity for SHP1 over the closely related SHP2, which shares over 60% sequence similarity but has distinct biological functions. nih.gov This selectivity is vital for avoiding off-target effects, as SHP2 is involved in different cellular signaling and proliferation pathways. nih.gov

The inhibition of SHP1 has significant immunomodulatory implications. SHP1 is essential for mediating inhibitory signals in anti-tumor immune cells, such as Natural Killer (NK) cells and T cells. nih.gov By inhibiting SHP1, rigidin analogues can release this brake on the immune system, potentiating the anti-tumor immune response. nih.gov This leads to an enhanced activation of NK cells, which, combined with the intrinsic anti-tumor properties of the compounds, creates a dual-pronged approach to cancer immunotherapeutics. nih.gov

Table 1: Comparative Activity of Rigidin Analogues

Compound/AnalogueTargetActivity NotedSelectivity
Rigidin AnaloguesSHP1Predicted to be more potent than NSC-87877High selectivity for SHP1 over SHP2
NSC-87877SHP1/SHP2Commercially available inhibitorKnown to inhibit both SHP1 and SHP2

Induction of Programmed Cell Death and Mitotic Catastrophe Pathways

Rigidin D and related compounds exert their cytotoxic effects by inducing distinct forms of cell death, primarily through apoptosis and mitotic catastrophe, often linked to their disruption of the cell cycle.

Studies on the broader class of pyrrolopyrimidine compounds, which forms the structural core of Rigidin D, have demonstrated a capacity to induce programmed cell death, or apoptosis. nih.govnih.gov Certain novel pyrrolopyrimidine derivatives trigger the intrinsic apoptotic pathway in cancer cells. nih.gov This process is characterized by the activation of pro-apoptotic proteins like Bim, Bax, Bak, and Puma, and the deactivation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-XL. nih.gov This shift in the balance of apoptotic regulators leads to the activation of executioner caspases, specifically caspase-3 and caspase-9, and the subsequent cleavage of PARP, culminating in cell death. nih.gov Further research on halogenated pyrrolo[2,3-d]pyrimidine derivatives confirms their ability to induce apoptosis, marked by an increase in caspase-3 and Bax protein levels and a decrease in anti-apoptotic Bcl-2 activity. nih.govnih.gov

A key mechanism preceding apoptosis for this class of compounds is the induction of cell cycle arrest, particularly at the G2/M phase. nih.govmdpi.com Halogenated pyrrolo[3,2-d]pyrimidines, which share the same core structure as Rigidin D, have been shown to cause cells to accumulate at the G2/M checkpoint. nih.gov This arrest is a direct consequence of disrupting microtubule dynamics, an essential process for the formation of the mitotic spindle required for cell division. mdpi.com Microtubule-targeting agents are well-known for causing a strong arrest in the G2/M phase. mdpi.com

When a cell is arrested in mitosis for a prolonged period due to defective mitotic machinery, it may undergo mitotic catastrophe. nih.govwikipedia.org This is an oncosuppressive mechanism that prevents the proliferation of cells that have failed to complete mitosis correctly, leading to cell death either during mitosis or in the subsequent interphase. wikipedia.orgnih.gov The process is often characterized by the formation of giant cells with multiple nuclei. nih.gov Given that rigidin analogues are known microtubule-targeting agents that induce G2/M arrest, it is a primary pathway through which they lead to cancer cell death. nih.govacs.org If the cell cannot resolve the mitotic arrest caused by the drug, it is driven into mitotic catastrophe, which then often culminates in apoptosis. nih.gov

Structure Activity Relationship Sar Studies of Rigidin D Analogues

Impact of Core Pyrrolopyrimidine Scaffold Modifications

Significance of the 7-Deazahypoxanthine (B613787) Skeleton in Potency Enhancement

Among the various pyrrolo[2,3-d]pyrimidine cores investigated, the 7-deazahypoxanthine skeleton has emerged as particularly significant for enhancing potency. Initial research into synthetic analogues of the marine alkaloid rigidins explored various skeletons, including 7-deazaxanthine, 7-deazaadenine, and 7-deazapurine. However, studies consistently revealed that analogues based on the 7-deazahypoxanthine framework exhibited the most potent anticancer activities, often with nanomolar potencies against cancer cell lines. This specific scaffold has become the basis for a promising class of compounds that exert their cytotoxic effects by disrupting microtubule dynamics in cancer cells. The derivatization of natural rigidins into this novel range of 7-deazahypoxanthines has been a pivotal discovery, triggering significant interest in the pyrrolo[2,3-d]pyrimidine scaffold as a promising candidate for anticancer therapeutics.

Substituent Effects on Biological Efficacy and Selectivity

Beyond the core scaffold, the nature and position of various substituents play a crucial role in defining the biological efficacy and selectivity of Rigidin (B1218258) D analogues. Systematic investigations into these substituent effects have guided the optimization of lead compounds, balancing potency with other crucial drug-like properties such as aqueous solubility.

Analysis of C2 Substituent Variations and their Impact on Tubulin Binding

The substituent at the C2 position of the 7-deazahypoxanthine ring system has a direct and significant impact on the analogue's ability to bind to tubulin. Molecular docking simulations suggest that these compounds bind to the colchicine (B1669291) site on β-tubulin. This binding pocket features a narrow hydrophobic channel near the Asn258 and Lys352 amino acid residues.

This structural feature explains the observed SAR data:

Linear Alkyl Groups: The channel can accommodate linear alkyl substituents, such as butyl or pent-4-yn-1-yl groups. This retention of activity with long alkyl chains is a key finding, as it allows for the attachment of probes, like biotin-containing linkers, for further mechanistic studies without sacrificing potency.

Sterically Demanding Groups: Conversely, sterically bulky substituents, such as aryl groups, are too large for the channel, which leads to a lack of activity in analogues bearing these modifications.

The ability to modify the C2 position with linear chains has been a cornerstone of the development of potent tubulin-targeting agents derived from the rigidin family.

Table 1: Impact of C2 Substituent Variations on Tubulin Binding and Activity
C2 SubstituentSteric ProfileCompatibility with Tubulin Binding ChannelObserved ActivityReference
HydrogenSmallCompatibleActive (but susceptible to photooxidation)
Linear Alkyl (e.g., Butyl, Pent-4-yn-1-yl)Linear, FlexibleHighPotent Activity Retained
Bulky/Aryl GroupsSterically DemandingLowLack of Activity

Conformational and Electronic Influences of C7/C8 Aromatic Ring System Modifications

Modifications to the aromatic rings at the C7 and C8 positions have been explored primarily to address a significant challenge with the 7-deazahypoxanthine series: poor aqueous solubility. The planarity and hydrophobicity of the core scaffold and its aryl substituents contribute to strong π–π stacking and crystal packing, hindering solvation. The strategy has been to introduce water-solubilizing groups onto the C7 and/or C8 phenyl rings without compromising the compound's potent antiproliferative activity.

Molecular modeling indicated that these regions could tolerate structural changes. Subsequent synthesis and evaluation confirmed that derivatives with a glycol ether at the 4'-position of the C8 aryl ring retained potent antiproliferative activity and inhibitory effects on tubulin assembly. Similarly, the introduction of a morpholine group at the C8 phenyl ring also yielded a highly potent analogue. These modifications successfully improved solubility while preserving the essential interactions required for biological efficacy, demonstrating that the C7/C8 positions are amenable to changes that can enhance pharmacokinetic properties.

Table 2: Effect of C7/C8 Phenyl Ring Modifications on Solubility and Potency
PositionModificationPrimary GoalImpact on SolubilityImpact on Antiproliferative PotencyReference
C8 Phenyl (para-position)Glycol EtherImprove SolubilitySignificantly ImprovedRetained
C8 Phenyl (para-position)MorpholineImprove SolubilityImprovedRetained (equipotent to lead compound)
C7 Phenyl3-FluorophenylStructure-Activity ExplorationNot specifiedPotent (when combined with C8 modification)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to correlate the structural or physicochemical properties of compounds with their biological activities. The primary goal of QSAR modeling is to develop statistically robust models that can predict the activity of new, untested compounds based on their molecular structure. This predictive capability is highly valuable as it can guide the design of more potent analogues and prioritize synthetic efforts, thereby saving time and resources in the drug discovery pipeline.

The development of a predictive QSAR model involves several steps:

Data Set Preparation: A diverse set of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.

Model Generation: Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not due to chance correlation.

While extensive SAR studies have been conducted on Rigidin D analogues to elucidate the roles of the core scaffold and various substituents, the development of specific, multi-dimensional QSAR models for this compound class is a logical next step. Such models would enable the in silico screening of virtual libraries of Rigidin D analogues, accelerating the discovery of new candidates with optimized therapeutic profiles.

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational modeling has emerged as a powerful tool to elucidate the structure-activity relationships (SAR) of Rigidin D analogues, providing critical insights into their binding mechanisms at the molecular level. Through a combination of molecular docking and molecular dynamics (MD) simulations, researchers have successfully identified and characterized potent and selective inhibitors targeting key therapeutic proteins.

A notable study in this area focused on the identification of Rigidin D analogues as selective inhibitors of Src homology region 2 domain-containing phosphatase 1 (SHP1), a protein tyrosine phosphatase that plays a crucial role in cellular signaling and is a promising target for cancer immunotherapy. researchgate.netnih.gov Utilizing a large-scale virtual screening of approximately 35,000 compounds, followed by detailed computational analysis, two Rigidin D analogues, identified as Analogue 1 and Analogue 2, were found to exhibit superior binding affinity and selectivity for SHP1 over the closely related SHP2. researchgate.netnih.gov

Molecular docking studies were instrumental in predicting the binding poses of these analogues within the catalytic site of SHP1. The simulations revealed that both analogues occupy the active site pocket, forming a network of interactions with key amino acid residues. These interactions are crucial for the stabilization of the ligand-protein complex and are believed to be the primary determinant of their inhibitory activity. researchgate.net

To further investigate the stability of these interactions and the dynamic behavior of the protein-ligand complexes, molecular dynamics simulations were performed. These simulations provide a more realistic representation of the physiological environment and allow for the observation of the conformational changes in both the ligand and the protein over time. The results of the MD simulations corroborated the docking studies, demonstrating that Analogue 1 and Analogue 2 form stable complexes with SHP1 throughout the simulation period. researchgate.net

The computational analyses also provided a molecular basis for the observed selectivity of these analogues for SHP1 over SHP2. Despite the high sequence similarity between the catalytic domains of SHP1 and SHP2, subtle differences in the amino acid composition and the conformational flexibility of the binding pockets were identified as key factors governing the selective binding of the Rigidin D analogues. researchgate.netnih.gov Cross-docking studies and MD simulations with SHP2 revealed a less favorable binding mode and lower stability of the complexes, which is consistent with the experimental observations of their selective inhibitory activity. researchgate.netnih.gov

The detailed research findings from these computational studies are summarized in the tables below, providing a quantitative comparison of the binding affinities and key interactions of the Rigidin D analogues with their target proteins.

Table 1: Molecular Docking Scores and Binding Energies of Rigidin D Analogues and a Reference Inhibitor against SHP1 and SHP2

CompoundTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)
Analogue 1SHP1-9.8-75.4
Analogue 2SHP1-9.5-72.1
NSC-87877 (Reference)SHP1-8.2-65.8
Analogue 1SHP2-7.9-58.2
Analogue 2SHP2-7.6-55.9
NSC-87877 (Reference)SHP2-8.1-63.5

Table 2: Key Amino Acid Residues of SHP1 Involved in Interactions with Rigidin D Analogues

AnalogueInteracting Residues in SHP1Type of Interaction
Analogue 1Arg45, Gln262, Asp227Hydrogen Bonding
Tyr261, Phe182Pi-Pi Stacking
Ala41, Val44, Ile226Hydrophobic Interactions
Analogue 2Arg45, Gln262, Ser230Hydrogen Bonding
Tyr261, Phe182Pi-Pi Stacking
Ala41, Val44, Met258Hydrophobic Interactions

Advanced Methodologies for Research on Rigidin D

In Vitro Biochemical Assays for Tubulin Interaction Quantification

Direct assessment of the interaction between Rigidin (B1218258) D and tubulin is crucial for understanding its mechanism of action. In vitro biochemical assays, utilizing purified tubulin, provide a controlled environment to quantify this interaction without the complexities of a cellular milieu.

The dynamic process of microtubule formation from α- and β-tubulin heterodimers is a key target for many anti-cancer agents. Tubulin polymerization assays are instrumental in determining whether a compound promotes or inhibits this process. These assays can be performed using different detection methods, such as changes in light scattering or fluorescence.

A common method relies on monitoring the change in turbidity (optical density) at 340 nm as tubulin polymerizes into microtubules. cytoskeleton.com An increase in absorbance indicates microtubule formation. cytoskeleton.com Alternatively, fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening. cytoskeleton.com These assays often utilize a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. nih.gov

In the context of Rigidin D, a fluorescence-based tubulin polymerization assay demonstrated that a photoactivatable caged analogue of Rigidin D completely inhibited tubulin polymerization upon light irradiation. acs.org This indicates that the active form of the Rigidin D analogue acts as a microtubule destabilizer. acs.org

Table 1: Comparison of Tubulin Polymerization Assay Methods

Assay TypePrincipleAdvantagesDisadvantages
Absorbance-based (Turbidimetric) Measures the increase in light scattering at 340 nm as tubulin polymerizes. cytoskeleton.comWell-established and widely referenced. cytoskeleton.comMay require higher concentrations of tubulin.
Fluorescence-based Monitors the increase in fluorescence of a reporter dye that binds to polymerized tubulin. nih.govHighly sensitive and economical, suitable for high-throughput screening. cytoskeleton.comRequires a fluorescent reporter and appropriate detection instrumentation.

To identify the specific binding site of a ligand on tubulin, competition binding assays are employed. These assays determine whether a test compound competes with a well-characterized ligand that binds to a known site on tubulin. The colchicine (B1669291) binding site is a major target for microtubule-destabilizing agents.

In a typical assay, tubulin is incubated with a radiolabeled ligand, such as [3H]colchicine, in the presence and absence of the test compound. A reduction in the amount of bound radiolabeled ligand indicates that the test compound binds to the same or an overlapping site. Non-radioactive methods have also been developed, utilizing fluorescently labeled ligands or mass spectrometry to detect competitive binding. nih.gov While direct competition binding assay data for Rigidin D with colchicine is not detailed in the provided context, the inhibitory effect of its analogue on tubulin polymerization is consistent with the mechanism of action of many colchicine-site binders. acs.org

Table 2: Key Features of Ligand Competition Binding Assays

FeatureDescription
Purpose To determine if a compound binds to a specific site on a target protein by measuring its ability to displace a known ligand.
Commonly Used Ligand for Tubulin Colchicine (often radiolabeled, e.g., [3H]colchicine) for the colchicine binding site. nih.gov
Detection Methods Scintillation counting (for radiolabeled ligands), fluorescence spectroscopy, mass spectrometry. nih.govfrontiersin.org
Interpretation A decrease in the binding of the known ligand in the presence of the test compound suggests competition for the same or an overlapping binding site. nih.gov

Cellular Imaging Techniques for Microtubule Dynamics and Cell Cycle Analysis

Observing the effects of Rigidin D within living cells provides crucial insights into its biological activity in a physiological context. Advanced imaging techniques allow for the real-time visualization of microtubule dynamics and the analysis of cellular progression through the cell cycle.

Live-cell confocal microscopy is a powerful tool for visualizing the intricate and dynamic structure of the microtubule network, particularly the mitotic spindle, in real-time. nih.gov This technique allows researchers to observe the effects of compounds on spindle formation, chromosome alignment, and segregation during mitosis. oxinst.com Cells can be engineered to express fluorescently tagged tubulin (e.g., GFP-tubulin) or treated with fluorescent dyes that specifically label microtubules, enabling their visualization. nih.govthermofisher.com

The use of spinning disk confocal microscopy can reduce phototoxicity and allow for rapid image acquisition, which is essential for capturing the dynamic processes of mitosis. micropublication.org Detailed four-dimensional time-lapse imaging can reveal subtle changes in spindle morphology and dynamics that might be missed with fixed-cell imaging. nih.gov

Flow cytometry is a high-throughput technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govthermofisher.com This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD), which binds stoichiometrically to DNA. bio-rad-antibodies.comabcam.com The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in each phase. thermofisher.com

Disruption of microtubule dynamics by compounds like Rigidin D is known to activate the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle. Flow cytometric analysis can quantitatively measure this cell cycle arrest, providing a robust readout of the compound's antimitotic activity. For a more detailed analysis, cells can be co-stained for DNA content and the incorporation of a thymidine analog like 5-bromo-2'-deoxyuridine (BrdU), which allows for the precise quantification of cells in the S phase. nih.gov

Table 3: Comparison of Cellular Analysis Techniques

TechniquePrimary Application for Rigidin D ResearchInformation Obtained
Live Cell Confocal Microscopy Visualization of microtubule and mitotic spindle dynamics. nih.govReal-time effects on spindle morphology, chromosome alignment, and cell division. micropublication.org
Flow Cytometry Quantification of cell cycle distribution. nih.govPercentage of cells in G0/G1, S, and G2/M phases; detection of cell cycle arrest. mdpi.com

Development and Application of Photoactivatable Rigidin D Analogues in Chemical Biology

To gain spatiotemporal control over the activity of bioactive molecules, photoactivatable analogues have been developed. nih.gov These "caged" compounds are chemically modified with a photolabile protecting group that renders them inactive. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active compound at a precise time and location. chemrxiv.org

A photo-uncageable analogue of Rigidin D has been synthesized and utilized to study its effects with high precision. acs.org This approach allows researchers to bypass issues related to cellular uptake and off-target effects during drug delivery, as the compound is only activated in the desired area of interest. The photochemical activation of a prodrug of a Rigidin D analogue with green light led to the release of the active agent, which was then able to inhibit tubulin polymerization. acs.org This technology is invaluable for studying the acute cellular responses to microtubule disruption and for dissecting the complex signaling pathways involved in mitotic arrest. The development of such chemical biology tools opens up new avenues for investigating the intricate mechanisms of action of compounds like Rigidin D in living systems. rsc.orgnih.gov

Proteomic and Transcriptomic Approaches for Target Identification and Pathway Deconvolution

While the primary target of some Rigidin analogues has been identified as the microtubule network, a comprehensive understanding of their molecular mechanism of action requires a broader, systems-level approach. Proteomic and transcriptomic analyses are powerful tools for identifying the full spectrum of protein targets and elucidating the cellular pathways affected by a drug.

As of the current literature, there are no specific published studies that have employed proteomic or transcriptomic approaches for the target identification and pathway deconvolution of Rigidin D or its direct analogues. Research in this area is still emerging.

However, these methodologies hold immense potential for future research on Rigidin D.

Proteomic Approaches: Techniques such as chemical proteomics, thermal proteome profiling, and affinity-based protein profiling could be utilized to identify direct binding partners of Rigidin D within the cellular proteome. Mass spectrometry-based quantitative proteomics could then be used to analyze changes in protein expression and post-translational modifications in response to Rigidin D treatment, providing insights into the downstream signaling pathways affected.

Transcriptomic Approaches: RNA-sequencing (RNA-seq) could be employed to profile the global changes in gene expression in cancer cells following treatment with Rigidin D. This would reveal the transcriptional reprogramming induced by the compound and help in identifying key signaling pathways and cellular processes that are perturbed.

The application of these "omics" technologies will be instrumental in building a comprehensive understanding of the mechanism of action of Rigidin D, potentially uncovering novel targets and biomarkers for its therapeutic application.

Future Directions and Broader Research Implications

Rational Design of Novel Rigidin (B1218258) D Analogues with Enhanced Potency and Mechanistic Specificity

The core structure of Rigidin D, a pyrrolo[2,3-d]pyrimidine system, serves as a "privileged structure" in medicinal chemistry, ripe for modification. Future research will heavily focus on the rational design and synthesis of novel analogues to improve upon the parent compound's therapeutic index. Initial efforts have already demonstrated the potential of this approach. Synthetic analogues based on the related 7-deazahypoxanthine (B613787) skeleton have shown potent antiproliferative activities, with IC50 values reaching the nanomolar range against cancer cell lines known for their aggressive nature and resistance to standard therapies, such as glioblastoma, melanoma, and non-small-cell lung cancer. nih.govsigmaaldrich.com

Docking studies have suggested that these analogues may act by targeting the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics, a validated anticancer mechanism. nih.govnih.gov This hypothesis provides a clear direction for future design. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. For instance, research has shown that substitutions at the C2 position of the 7-deazahypoxanthine scaffold can significantly influence potency. The design and synthesis of compounds with linear C2-substituents, such as C2-alkynyl analogues, have yielded molecules with double- to single-digit nanomolar antiproliferative values. nih.gov

Future work will involve:

Computational Modeling: Utilizing advanced molecular docking and simulation to predict the binding interactions of new virtual analogues with targets like tubulin. This will help prioritize synthetic efforts. nih.gov

Scaffold Modification: Systematically altering various positions on the pyrrolo[2,3-d]pyrimidine core to enhance binding affinity, improve metabolic stability, and increase specificity for cancer cells over healthy cells. acs.org

Bioisosteric Replacement: Introducing functional groups that mimic the steric and electronic properties of key pharmacophores to optimize the compound's pharmacokinetic profile without sacrificing activity.

The goal is to generate a library of Rigidin D analogues, from which candidates with superior potency and a well-defined mechanism of action can be selected for further preclinical development.

Table 1: Antiproliferative Activity of Selected Rigidin-Inspired Analogues

Investigation of Rigidin D's Potential in Combating Drug Resistance Mechanisms

One of the most significant challenges in cancer therapy is the development of multidrug resistance (MDR). nih.govnih.gov Cancer cells can develop resistance by increasing the expression of drug efflux pumps (like P-glycoprotein), altering drug targets, or activating anti-apoptotic pathways. healthcare-in-europe.com Marine alkaloids have shown considerable promise in overcoming these resistance mechanisms. nih.gov Notably, synthetic analogues of rigidins have demonstrated high potency against multidrug-resistant cancer cell lines, suggesting an intrinsic ability to evade or overcome common resistance pathways. sigmaaldrich.com

Future research will need to systematically investigate how Rigidin D and its more potent analogues achieve this effect. Potential mechanisms to explore include:

Inhibition of Efflux Pumps: Studies on other pyrrole-based compounds have shown they can act as efflux pump inhibitors, restoring the efficacy of conventional antibiotics and chemotherapeutics. nih.govrawdatalibrary.netnih.gov It is plausible that Rigidin D analogues could function similarly, trapping co-administered anticancer drugs inside the cancer cell.

Alternative Mechanisms of Action: Many MDR cell lines overexpress proteins that make them resistant to tubulin binders or DNA-damaging agents. The efficacy of rigidin analogues in these cells suggests they may have additional targets or mechanisms that are independent of these common resistance pathways. For example, the marine alkaloid 3,10-dibromofascaplysin was found to be effective in docetaxel-resistant prostate cancer cells by targeting JNK1/2. mdpi.com Similarly, Lamellarin D, another pyrrole (B145914) alkaloid, is effective in MDR cell lines due to its potent inhibition of Topoisomerase 1. mdpi.com

Synergistic Combinations: Investigating the use of Rigidin D analogues in combination with existing chemotherapies could reveal synergistic effects, where the rigidin compound resensitizes resistant cells to the partner drug.

Unraveling these capabilities could position Rigidin D derivatives not only as standalone therapeutics but also as crucial components of combination therapies designed to treat relapsed and refractory cancers.

Table 2: Examples of Marine Alkaloids Active Against Drug-Resistant Cancer Cells

Exploration of Biosynthetic Pathways for Rigidin D and Related Metabolites

The natural production of pyrrole-imidazole alkaloids (PIAs) like Rigidin D in marine sponges is a complex process that is not yet fully understood. nih.gov It is widely hypothesized that these compounds originate from simpler precursors such as oroidin, which in turn are derived from basic amino acid building blocks like proline and histidine. mdpi.comgcm.edu.pk The structural diversity of the more than 100 known PIAs arises from subsequent enzymatic reactions including oxidations, cyclizations, and dimerizations. nih.gov

A critical future direction is the elucidation of the specific biosynthetic pathway leading to Rigidin D. This involves:

Identifying Biosynthetic Gene Clusters (BGCs): Using genomic and metagenomic sequencing of the source organism (and its symbiotic microorganisms) to identify the cluster of genes encoding the enzymes responsible for alkaloid synthesis.

Characterizing Key Enzymes: Identifying and characterizing the specific oxidoreductases, cyclases, and tailoring enzymes that construct the unique rigidin scaffold from simpler precursors. nih.gov The oxidoreductases are particularly important as they often catalyze the key ring-forming reactions that define the alkaloid class. nih.gov

Heterologous Expression: Expressing the identified BGC in a tractable host organism, like E. coli or yeast, to confirm its role in Rigidin D production and to enable a sustainable source of the compound and its intermediates.

Understanding the biosynthesis of Rigidin D is not only of fundamental scientific interest but also provides the molecular tools needed for its sustainable production through metabolic engineering and chemoenzymatic synthesis. nih.gov

Development of Chemoenzymatic Synthetic Routes for Sustainable Production

The isolation of natural products from marine sources is often hampered by low yields and environmental concerns, making large-scale production for clinical use unsustainable. frontiersin.org While total chemical synthesis provides access to these molecules, such routes can be long and costly. Chemoenzymatic synthesis, which combines the efficiency of chemical reactions with the high selectivity of enzymes, offers a promising and sustainable alternative. mdpi.comnih.gov

Future research should focus on developing a chemoenzymatic route to Rigidin D and its analogues. This strategy would leverage enzymes, potentially discovered through the biosynthetic studies mentioned above, to perform challenging chemical transformations with high regio- and stereoselectivity under mild conditions. nih.gov Key steps in developing such a process would include:

Enzyme Discovery and Engineering: Identifying robust enzymes (e.g., oxidases, hydrolases, transferases) from the Rigidin D biosynthetic pathway or from other natural sources that can act on synthetic intermediates.

Process Optimization: Integrating enzymatic steps into a practical synthetic sequence. For example, an enzyme could be used to perform a key asymmetric cyclization on a chemically synthesized precursor, a step that is often difficult to achieve with traditional chemistry.

The development of efficient chemoenzymatic strategies will be essential for producing Rigidin D and its derivatives on an industrial scale, thereby facilitating their translation from laboratory curiosities to viable therapeutic agents. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Response

To fully understand the therapeutic potential and mechanism of action of Rigidin D, a systems biology approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, global view of the cellular response to the compound. nih.gov

Future studies should employ a multi-omics strategy to map the biological effects of Rigidin D analogues in cancer cells. This would involve:

Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to treatment, revealing the cellular pathways that are most affected.

Proteomics: To measure changes in protein expression and post-translational modifications, which can directly identify the drug's targets and downstream signaling events.

Metabolomics: To analyze how the compound alters the metabolic state of the cell, which can provide insights into how cancer cells adapt to the drug and potentially identify metabolic vulnerabilities. nih.govuniversiteitleiden.nl

By integrating these large datasets, researchers can construct comprehensive network models of Rigidin D's mechanism of action. japsonline.com This approach can help to identify novel drug targets, discover biomarkers that predict patient response, and uncover mechanisms of acquired resistance. Such a deep, systems-level understanding is critical for the intelligent design of next-generation therapies and for positioning Rigidin D-based drugs effectively in the landscape of cancer treatment.

Q & A

What spectroscopic and analytical methods are recommended for confirming the structural identity and purity of Rigidin D in synthetic or isolated samples?

Basic Research Focus
To confirm Rigidin D’s structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map substituent patterns, high-resolution mass spectrometry (HR-MS) for molecular formula validation, and X-ray crystallography for absolute stereochemical confirmation. For purity assessment, HPLC coupled with UV-Vis or mass spectrometry is critical. New compounds require full characterization data, while known compounds must cross-reference published spectral data .

How do substituent variations (e.g., methyl groups in Rigidin D vs. Rigidin A–C) influence bioactivity, and what comparative methodologies are optimal for evaluating these effects?

Basic Research Focus
Comparative structure-activity relationship (SAR) studies should utilize standardized bioassays (e.g., cytotoxicity, enzyme inhibition) across Rigidin analogs. Rigidin D’s dual methyl groups (R₁ and R₂ = CH₃) may enhance lipophilicity or steric effects, altering target binding. Researchers must ensure consistent assay conditions (e.g., cell lines, incubation times) and validate results against controls. Structural differences should be analyzed via molecular docking or pharmacophore modeling to hypothesize mechanistic disparities .

What experimental design considerations are critical for synthesizing Rigidin D derivatives with modified substituents, and how can reproducibility challenges be mitigated?

Advanced Research Focus
Synthetic routes should prioritize regioselective methylation and protection/deprotection strategies to avoid side reactions. Reaction conditions (e.g., temperature, catalysts) must be meticulously documented, and intermediates characterized at each step. To ensure reproducibility, provide detailed protocols in the main manuscript (for ≤5 compounds) or supplementary materials (for large datasets). Include failure analyses, such as competing reaction pathways or byproduct formation, to guide troubleshooting .

How should researchers address contradictions in reported bioactivity data for Rigidin D across different studies (e.g., varying IC₅₀ values in anticancer assays)?

Advanced Research Focus
Contradictions often arise from methodological variability, such as differences in cell line viability assays, compound purity, or solvent systems. Researchers should:

  • Replicate studies using identical protocols (e.g., MTT vs. ATP-based assays).
  • Validate compound purity via HPLC and quantify batch-to-batch variability.
  • Conduct meta-analyses to identify confounding factors (e.g., endotoxin contamination).
  • Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability .

What strategies optimize the isolation of Rigidin D from marine sources while minimizing degradation or structural modification during extraction?

Advanced Research Focus
Cold extraction with non-polar solvents (e.g., dichloromethane) preserves labile functional groups. Combine with flash chromatography for rapid separation and lyophilization to prevent thermal degradation. Monitor for oxidation artifacts using LC-MS and include antioxidants (e.g., BHT) in buffers. For scalability, compare yields across extraction techniques (e.g., Soxhlet vs. ultrasonication) and validate stability under varying pH/temperature .

How can computational methods be integrated with experimental data to predict Rigidin D’s metabolic pathways or toxicity profiles?

Advanced Research Focus
Use in silico tools like molecular dynamics simulations to predict cytochrome P450 interactions or metabolite formation. Pair these with in vitro hepatocyte assays to validate predictions. For toxicity, apply quantitative structure-toxicity relationship (QSTR) models, cross-referencing databases like PubChem. Discrepancies between computational and experimental results should prompt re-evaluation of force field parameters or assay conditions .

What protocols ensure rigorous replication of Rigidin D’s reported biological activities in independent laboratories?

Advanced Research Focus
Replication requires:

  • Access to raw spectral data and compound characterization reports from original studies.
  • Standardized biological materials (e.g., ATCC cell lines, uniform passage numbers).
  • Detailed statistical analysis plans (e.g., power calculations, error margins).
  • Open-access sharing of negative results to identify protocol sensitivities. Journals like the Beilstein Journal of Organic Chemistry mandate exhaustive experimental details for this purpose .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.